2-(1,3-Benzodioxol-5-yl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

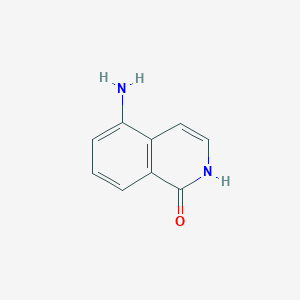

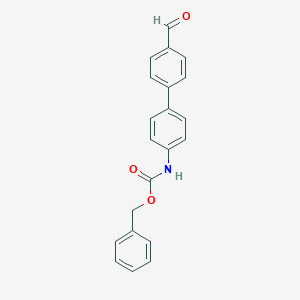

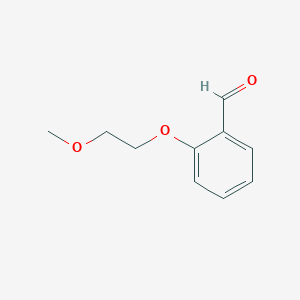

“2-(1,3-Benzodioxol-5-yl)pyrrolidine” is a chemical compound with the empirical formula C11H13NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzodioxol-5-yl)pyrrolidine” consists of a pyrrolidine ring attached to a benzodioxol group . The molecular weight of this compound is 191.23 .

Physical And Chemical Properties Analysis

“2-(1,3-Benzodioxol-5-yl)pyrrolidine” is a solid compound . It is practically insoluble or insoluble, but it is soluble in ethanol . The flash point is not applicable .

科学的研究の応用

Antifungal Agent

The compound has been synthesized and characterized using various spectroscopic tools to be evaluated as a new antifungal agent . Life-threatening fungal infections account for a major global health burden especially for individuals suffering from cancer, acquired immune deficiency syndrome (AIDS), or autoimmune diseases .

Synthesis of Tricarbonitrile Derivatives

The compound has been used in the synthesis of tricarbonitrile derivatives . The synthesized compound, 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile, was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine .

Anticancer Evaluation

The compound has been used in the design, synthesis, and anticancer evaluation of certain derivatives .

Crystal Structures and Spectroscopic Studies

The compound has been used in crystal structures and spectroscopic studies .

Quantification in Forensic Samples

A validated GC-EI-MS method for the routine quantification of the cathinone in bulk forensic samples was also developed .

Safety and Hazards

将来の方向性

The future directions for “2-(1,3-Benzodioxol-5-yl)pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . As with any chemical compound, ongoing research and development are crucial for understanding its properties and potential uses.

作用機序

Target of Action

Related compounds have been shown to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It is known that the compound belongs to the class of organic compounds known as proline and derivatives . These compounds often interact with their targets by binding to the active site, leading to changes in the target’s activity.

Biochemical Pathways

Related compounds have been shown to affect microtubule assembly, leading to mitotic blockade and cell apoptosis

Pharmacokinetics

It is known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDZPAOUCULWED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398290 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)pyrrolidine | |

CAS RN |

95849-38-0 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)